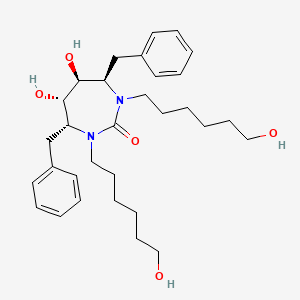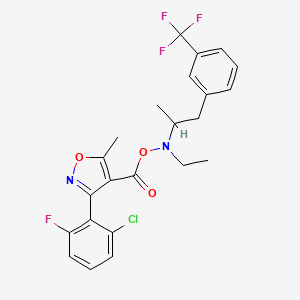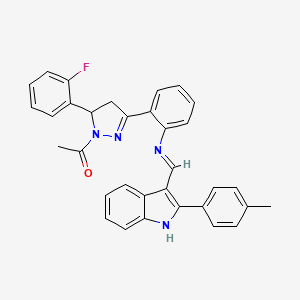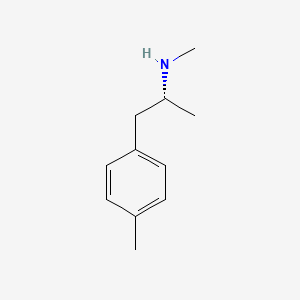![molecular formula C21H29NO8 B15184088 (E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[bis(2-hydroxyethyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate CAS No. 85467-24-9](/img/structure/B15184088.png)
(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[bis(2-hydroxyethyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[bis(2-hydroxyethyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate is a complex organic compound with a unique structure that combines a cyclopropane ring, a phenyl group, and multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[bis(2-hydroxyethyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring, the introduction of the phenyl group, and the attachment of the bis(2-hydroxyethyl)amino group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[bis(2-hydroxyethyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[bis(2-hydroxyethyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It may be used in studies of enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and other materials.
作用機序
The mechanism of action of (E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[bis(2-hydroxyethyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Some similar compounds include:
Allylamine: An organic compound with a similar amine functional group.
tert-Butylamine: Another amine compound with a different structure but similar reactivity.
2-Hydroxy-2-methylpropiophenone: A compound with a similar phenyl group and functional groups.
Uniqueness
What sets (E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[bis(2-hydroxyethyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate apart is its unique combination of a cyclopropane ring, a phenyl group, and multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
85467-24-9 |
|---|---|
分子式 |
C21H29NO8 |
分子量 |
423.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[bis(2-hydroxyethyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H25NO4.C4H4O4/c1-2-22-16(21)17(14-6-4-3-5-7-14)12-15(17)13-18(8-10-19)9-11-20;5-3(6)1-2-4(7)8/h3-7,15,19-20H,2,8-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-,17+;/m1./s1 |
InChIキー |
FVRWSVHBLIMFCQ-RMLXEDMZSA-N |
異性体SMILES |
CCOC(=O)[C@@]1(C[C@@H]1CN(CCO)CCO)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CCOC(=O)C1(CC1CN(CCO)CCO)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



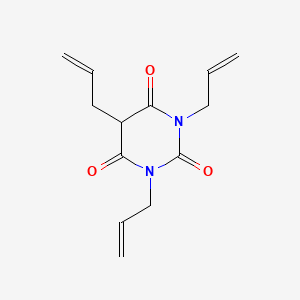


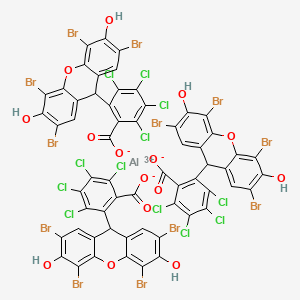

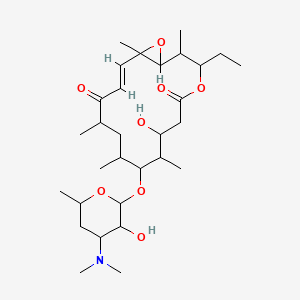
![7-(2-aminophenyl)-7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B15184056.png)
![2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B15184063.png)
